Urea-15N2

Overview

Description

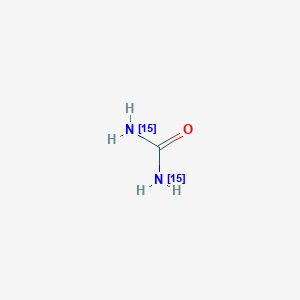

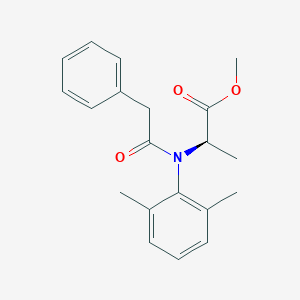

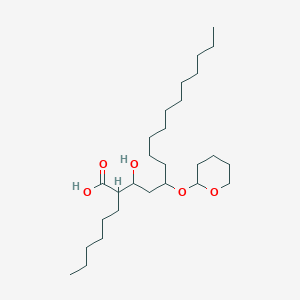

Urea-15N2, also known as Carbamide-15N2 or Carbonyldiamide-15N2, is a variant of urea that is labeled with the nitrogen-15 (15N) isotope . It has a molecular weight of 62.04 and a linear formula of H215NCO15NH2 . This compound is a powerful protein denaturant and a potent emollient and keratolytic agent . It is used as a diuretic agent and in evaluating renal function through blood urea nitrogen (BUN) measurements . It is also widely used in agriculture research to determine uptake or denitrification and leaching losses of native soil N via the “added N interaction” .

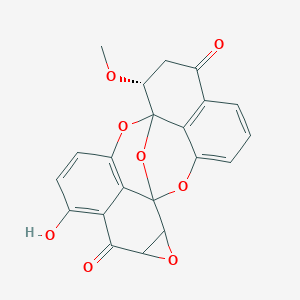

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula H215NCO15NH2 . The InChI string representation is 1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i2+1,3+1 .

Physical And Chemical Properties Analysis

This compound is a solid substance with a melting point of 132-135 °C (lit.) . The mass shift is M+2 .Scientific Research Applications

Plant Nitrogen Metabolism

Urea-15N2, a stable isotope of nitrogen, plays a crucial role in the study of plant nitrogen metabolism. Mérigout et al. (2008) demonstrated that Arabidopsis plants can absorb urea, with uptake being regulated by the plant's initial nitrogen status. Their research showed that urea uptake is stimulated by urea presence but reduced by ammonium nitrate, and it does not affect urea uptake in N-deficient plants. This study highlighted the transcriptional regulation of nitrate and ammonium transporters by urea, offering insights into plant nitrogen assimilation processes (Mérigout et al., 2008).

Fertilizer Efficiency in Agriculture

The effectiveness of this compound as a fertilizer has been extensively studied. Chen et al. (2016) investigated its effects on winter wheat, finding that band placement of N fertilizer significantly increased grain yield compared to broadcast application. This research provides valuable data for optimizing fertilizer use in agriculture, especially in terms of placement and rates (Chen et al., 2016).

Galindo et al. (2021) studied nitrogen use efficiency and recovery in a wheat-corn rotation, using urea-15N as a tracer. They found that the recovery rate of urea N fertilizer was 34% for wheat, and the residual urea N fertilizer use in corn was less than 5%. This study is crucial for developing best practices for fertilizer management in cereal crops under tropical conditions (Galindo et al., 2021).

Medical and Biological Research

In medical and biological research, this compound is used as a marker for studying various physiological processes. For instance, Nielsen et al. (2016) investigated the use of hyperpolarized 13C,15N2‐urea as an imaging marker for renal injury. Their research provides insights into the correlation of urea with the renal osmotic gradient, which is critical for assessing renal function (Nielsen et al., 2016).

Environmental Impact Studies

This compound is also employed in studies assessing the environmental impact of nitrogen fertilizers. Zhang et al. (2021) used 15N isotopic trace technique to examine the use of biochar-based N fertilizers, highlighting their potential in enhancing nitrogen retention and reducing environmental impacts (Zhang et al., 2021).

Mechanism of Action

Target of Action

Urea-15N2 is a stable isotope compound enriched with 15N . The primary targets of this compound are proteins . Urea is a powerful protein denaturant . It interacts with proteins and can cause them to denature, which means it disrupts the native conformation of proteins, leading to loss of their biological function .

Mode of Action

This compound, being a powerful protein denaturant, interacts with proteins via both direct and indirect mechanisms . Direct interaction involves breaking the hydrogen bonds that maintain the secondary and tertiary structure of proteins . Indirect interaction involves changing the solvent properties of the aqueous environment, which destabilizes the protein structure .

Biochemical Pathways

The major biochemical pathway that leads to urea production in humans and other vertebrates is the Krebs urea cycle . This cycle is the main metabolic pathway to convert excess nitrogen into disposable urea . This compound, being a 15N-labeled Urea, would be expected to follow the same biochemical pathways as regular urea .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of this compound’s action is the denaturation of proteins . This can lead to a loss of biological function of the proteins . In addition, this compound is used as a diuretic agent . Blood urea nitrogen (BUN) has been utilized to evaluate renal function .

Action Environment

This compound is used in research related to agriculture as a fertilizer to investigate crop uptake or denitrification and leaching losses of native soil N via the “added N interaction” . This helps to understand the dynamics of mineral fertilizer and organic-N in soil-plant systems . The environment, therefore, plays a significant role in influencing the action, efficacy, and stability of this compound .

properties

IUPAC Name |

bis(15N)(azanyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQUKJJJFZCRTK-SUEIGJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)([15NH2])[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436581 | |

| Record name | Urea-15N2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.042 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2067-80-3 | |

| Record name | Urea N-15 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002067803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea-15N2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UREA N-15 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD9TPJ3YLS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[3,4-D]pyrimidine-2,4-diol](/img/structure/B116807.png)

![thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B116816.png)